

Application Notes and Protocols for the Quantification of 6-Methoxywogonin in Plasma

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Compound of Interest

Compound Name: 6-Methoxywogonin

Cat. No.: B015236

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Introduction

6-Methoxywogonin is a naturally occurring O-methylated flavone with potential therapeutic applications. To support preclinical and clinical development, robust and reliable analytical methods for the quantification of **6-methoxywogonin** in biological matrices such as plasma are essential. These methods are crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a detailed application note and protocol for the quantification of **6-methoxywogonin** in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.^{[1][2][3]} The protocols described are based on established methodologies for the analysis of small molecules in plasma and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

I. Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended method for the quantification of **6-methoxywogonin** in plasma due to its high sensitivity, selectivity, and speed.^{[1][2]}

Principle: The method involves three key steps:

- **Sample Preparation:** Extraction of **6-methoxywogonin** from the plasma matrix and removal of interfering substances.

- Chromatographic Separation: Separation of **6-methoxywogonin** from other components using a UPLC system.
- Mass Spectrometric Detection: Detection and quantification of **6-methoxywogonin** using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

II. Experimental Protocols

A. Materials and Reagents

- **6-Methoxywogonin** reference standard
- Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as Linarin or Propranolol)
- Acetonitrile (ACN), HPLC grade or higher
- Methanol (MeOH), HPLC grade or higher
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Water, deionized or Milli-Q
- Blank plasma (e.g., rat, human)

B. Instrumentation

- UPLC System: An ACQUITY UPLC system or equivalent.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm) or equivalent.

C. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and common method for sample clean-up in plasma analysis.

- Thaw frozen plasma samples at room temperature.
- To a 100 μ L aliquot of plasma in a microcentrifuge tube, add 10 μ L of the internal standard (IS) working solution.
- Add 300 μ L of cold acetonitrile (or methanol) to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 5 μ L) into the UPLC-MS/MS system.

D. UPLC-MS/MS Conditions

UPLC Conditions:

- Column: ACQUITY UPLC BEH C18 (2.1 mm \times 100 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.2 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Run Time: 3-5 minutes

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
1.5	10	90
2.5	10	90
2.6	90	10
3.5	90	10

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for **6-methoxywogonin**).
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: To be optimized (e.g., 150°C)
- Desolvation Temperature: To be optimized (e.g., 500°C)
- Capillary Voltage: To be optimized (e.g., 3.0 kV)
- MRM Transitions:
 - **6-Methoxywogonin**: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the standard)
 - Internal Standard: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the standard)

III. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

- **Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from at least six different sources.
- **Linearity and Lower Limit of Quantification (LLOQ):** The concentration range over which the method is accurate and precise. A calibration curve with at least six non-zero concentrations should be prepared. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
- **Precision and Accuracy:** The closeness of repeated measurements (precision) and the closeness of the mean of the measurements to the true value (accuracy). Evaluated at three quality control (QC) concentrations (low, medium, and high).
- **Recovery:** The efficiency of the extraction procedure.
- **Matrix Effect:** The effect of plasma components on the ionization of the analyte and IS.
- **Stability:** The stability of the analyte in plasma under different storage and handling conditions.

IV. Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity and LLOQ of **6-Methoxywogonin** in Plasma

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r^2)	LLOQ (ng/mL)
6-Methoxywogonin	1 - 1000	> 0.99	1

Table 2: Precision and Accuracy of **6-Methoxywogonin** Quantification in Plasma

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	5	< 15	85-115	< 15	85-115
Medium	50	< 15	85-115	< 15	85-115
High	500	< 15	85-115	< 15	85-115

Table 3: Recovery and Matrix Effect of **6-Methoxywogonin** in Plasma

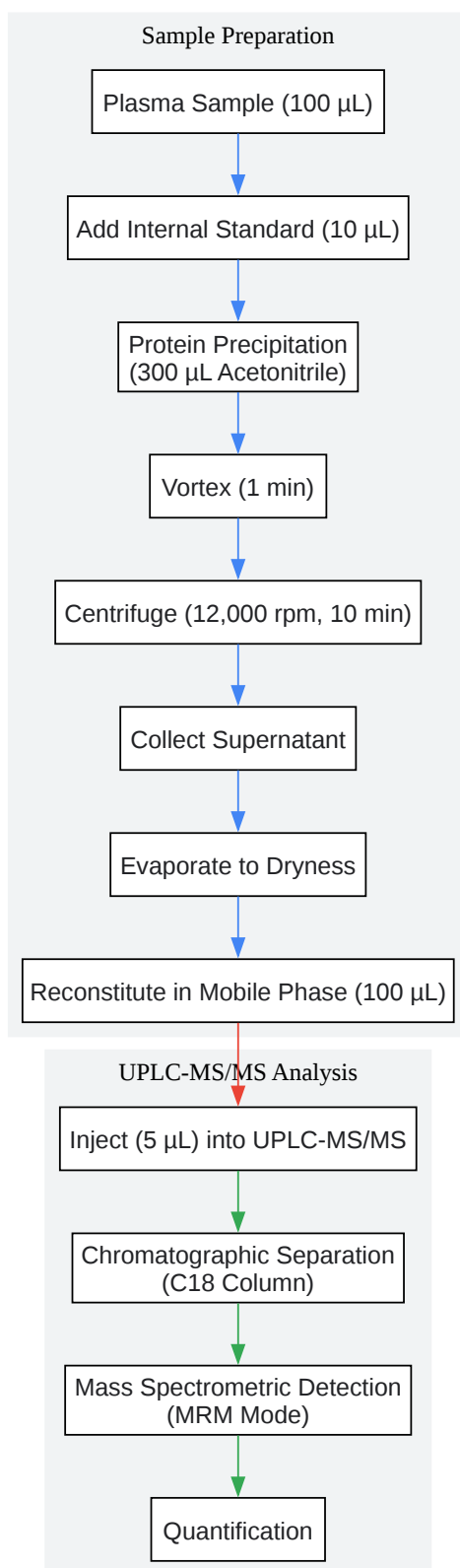
QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	5	> 80	85-115
Medium	50	> 80	85-115
High	500	> 80	85-115

Table 4: Stability of **6-Methoxywogonin** in Plasma

Stability Condition	Duration	Temperature	Stability (%)
Short-term	4 hours	Room Temperature	85-115
Long-term	30 days	-80°C	85-115
Freeze-thaw	3 cycles	-80°C to RT	85-115
Post-preparative	24 hours	4°C	85-115

V. Visualizations

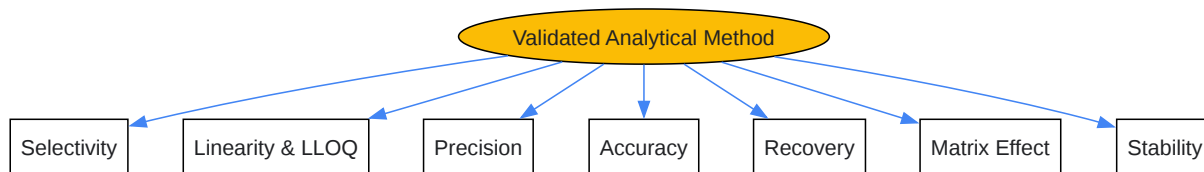
Diagram 1: Experimental Workflow for **6-Methoxywogonin** Quantification



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Caption: Workflow for plasma sample preparation and UPLC-MS/MS analysis.

Diagram 2: Logical Relationship of Method Validation Parameters



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Caption: Key parameters for analytical method validation.

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